![molecular formula C15H22N4O2 B1305787 1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine CAS No. 346704-04-9](/img/structure/B1305787.png)
1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine
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Description
“1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine” is an organic compound with the molecular formula C15H22N4O2 and a molecular weight of 290.37 .
Synthesis Analysis
While specific synthesis methods for “1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine” were not found, recent developments in the synthesis of piperazine derivatives have been reported. These methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group .Molecular Structure Analysis
The InChI code for “1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine” is 1S/C15H22N4O2/c20-19(21)14-5-4-13(17-10-6-16-7-11-17)12-15(14)18-8-2-1-3-9-18/h4-5,12,16H,1-3,6-11H2 .Physical And Chemical Properties Analysis
“1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine” has a molecular weight of 290.37 . The IUPAC name is 1-[4-nitro-3-(1-piperidinyl)phenyl]piperazine .Scientific Research Applications
Proteomics Research
1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine: is utilized in proteomics research, which involves the large-scale study of proteins, particularly their structures and functions . This compound can be used as a reagent or building block in synthesizing organic compounds that interact with proteins, aiding in the understanding of protein behavior, function, and regulation.
Anticancer Agent Development
Piperidine derivatives, including 1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine , have shown potential in anticancer therapy . They can be designed to target specific cancer cells or pathways, contributing to the development of new anticancer drugs with improved efficacy and reduced side effects.
Antimicrobial Applications
The piperidine nucleus is a common feature in compounds with antimicrobial properties . As such, 1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine could be explored for its effectiveness against various bacterial and fungal pathogens, potentially leading to new treatments for infectious diseases.
Neuropharmacology
In neuropharmacology, piperidine derivatives are investigated for their effects on the central nervous system . 1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine may be studied for its potential use in treating neurological disorders such as Alzheimer’s disease, Parkinson’s disease, and other cognitive impairments.
Analgesic and Anti-inflammatory Research
This compound might be used in the synthesis of analgesic and anti-inflammatory agents . By modulating pain pathways or inflammatory responses, it could contribute to the creation of new pain relievers or anti-inflammatory medications.
Antiviral and Antimalarial Studies
Piperidine derivatives have been recognized for their antiviral and antimalarial activities . Research into 1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine could uncover its potential as a base compound for developing treatments against viral infections and malaria.
properties
IUPAC Name |
1-(4-nitro-3-piperidin-1-ylphenyl)piperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O2/c20-19(21)14-5-4-13(17-10-6-16-7-11-17)12-15(14)18-8-2-1-3-9-18/h4-5,12,16H,1-3,6-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEZDTNCUMWPRTD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=CC(=C2)N3CCNCC3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20386616 |
Source
|
Record name | 1-(4-nitro-3-piperidin-1-ylphenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20386616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>43.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24787317 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine | |
CAS RN |
346704-04-9 |
Source
|
Record name | 1-(4-nitro-3-piperidin-1-ylphenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20386616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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